N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
Description
This compound is a benzothiazole-acetamide hybrid characterized by a 6-methyl-substituted benzothiazole core linked to a benzyl group and a 4-(methylsulfonyl)phenylacetamide moiety. The benzothiazole scaffold is widely recognized for its pharmacological versatility, including anticancer, anti-inflammatory, and kinase-inhibitory properties .
Properties
IUPAC Name |
N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S2/c1-17-8-13-21-22(14-17)30-24(25-21)26(16-19-6-4-3-5-7-19)23(27)15-18-9-11-20(12-10-18)31(2,28)29/h3-14H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJXPTUYYPKTBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the methyl group: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.
Formation of the acetamide linkage: This involves the reaction of the benzo[d]thiazole derivative with benzylamine and 4-(methylsulfonyl)benzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds with thiazole moieties, including N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, exhibit significant anticancer activity. A study highlighted the effectiveness of thiazole derivatives against various cancer cell lines, demonstrating their potential as chemotherapeutic agents. The structure-activity relationship (SAR) analysis revealed that modifications to the thiazole ring can enhance cytotoxicity against cancer cells, suggesting that this compound may serve as a lead for developing new anticancer therapies .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study focused on the antibacterial potential of novel acetamide derivatives, including those related to this compound. Results showed promising activity against various bacterial strains, indicating its potential application in treating bacterial infections .
Neuroprotective Effects
Recent findings suggest that thiazole derivatives can ameliorate neurodegenerative conditions by inhibiting amyloid-beta aggregation and reducing oxidative stress in neuronal cells. The compound's ability to interact with neuroinflammatory pathways positions it as a candidate for further research in neuroprotection and treatment of diseases such as Alzheimer's disease .
Case Studies
Mechanism of Action
The mechanism of action of N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Findings:
Substituent Effects on Activity :
- Nitro vs. Methyl Groups : The nitro group in compound 6d () enhances VEGFR-2 inhibition compared to the methyl group in 4g (), likely due to increased electron-withdrawing effects stabilizing enzyme interactions .
- Methylsulfonyl Group : The 4-(methylsulfonyl)phenyl group in the target compound may improve target binding compared to simpler phenyl or azidomethyl groups (e.g., 11 in ), as sulfonyl groups often participate in hydrogen bonding .
Linker Diversity :
- Thiadiazole-thio linkers (e.g., 6d , 4g ) confer rigidity and enhance antiproliferative activity, whereas flexible acetamide linkers (e.g., GSK1570606A) prioritize kinase selectivity .
Biological Activity
N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, with the CAS number 941925-79-7, is a compound belonging to the class of benzothiazole derivatives. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H20N2O3S2 |
| Molecular Weight | 436.6 g/mol |
| CAS Number | 941925-79-7 |
The compound features a complex structure that includes a benzothiazole moiety, which is known for its diverse biological activities. The presence of the methylsulfonyl group enhances its solubility and bioavailability.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells, a critical mechanism for anticancer effects.
Case Studies
-
Study on A549 and C6 Cell Lines :
- Objective : Evaluate the anticancer effects of thiazole derivatives.
- Method : MTT assay and acridine orange/ethidium bromide staining were used to assess cell viability and apoptosis.
- Findings : Certain derivatives showed IC50 values below 10 µM against A549 lung cancer cells, indicating potent anticancer activity .
-
Mechanism of Action :
- The compound is believed to inhibit specific enzymes involved in cell proliferation and survival pathways. In particular, it targets cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators that promote tumor growth .
The biological activity of this compound is primarily attributed to:
- Inhibition of COX Enzymes : By inhibiting COX enzymes, the compound disrupts the arachidonic acid pathway, reducing inflammation and tumor progression .
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through caspase activation pathways, which are essential for programmed cell death .
Comparative Biological Activity
The biological activity of this compound can be compared with other thiazole derivatives:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl) | <10 | COX inhibition, apoptosis induction |
| Similar Thiazole Derivative A | <15 | Cell cycle arrest |
| Similar Thiazole Derivative B | <20 | Apoptosis via mitochondrial pathway |
Q & A
Q. Yield Optimization
- Use anhydrous solvents (e.g., THF, DCM) and catalysts like DMAP to enhance reaction efficiency .
- Optimize temperature (reflux vs. room temperature) and stoichiometric ratios to minimize side products .
How does the substitution pattern on the benzothiazole ring influence antitubercular activity?
Q. Advanced SAR Insights
- Halogen Substitutions : Derivatives with electron-withdrawing groups (e.g., -Cl, -F) at the 6-position of benzothiazole show enhanced DprE1 enzyme inhibition (e.g., MIC = 0.82–1.04 µM vs. Mycobacterium tuberculosis) .
- Methylsulfonyl Group : The 4-(methylsulfonyl)phenyl moiety improves lipophilicity, aiding membrane permeability and target engagement .
- Benzyl vs. Phenyl : N-benzyl derivatives exhibit better metabolic stability compared to N-aryl analogs due to reduced oxidative degradation .
What analytical techniques are critical for confirming structural integrity and purity?
Q. Basic Characterization
- NMR Spectroscopy : ¹H/¹³C NMR to verify regiochemistry (e.g., benzothiazole C2-H at δ 8.2–8.5 ppm) .
- Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 453.12) .
- Elemental Analysis (CHN) : Validate purity (>95%) and stoichiometric consistency .
How can researchers resolve contradictions between enzyme inhibition assays and whole-cell antimycobacterial activity?
Q. Advanced Data Analysis
- Permeability Issues : Use efflux pump inhibitors (e.g., verapamil) to assess if poor cellular uptake limits activity despite strong enzyme inhibition (IC₅₀) .
- Off-Target Effects : Employ proteomic profiling or CRISPR-Cas9 screens to identify non-DprE1 targets .
- Metabolic Stability : Evaluate liver microsome assays to rule out rapid degradation in whole-cell models .
What in silico strategies are effective for predicting binding modes to DprE1?
Q. Advanced Computational Methods
- Molecular Docking : Use Schrödinger’s GLIDE module to model interactions with DprE1 residues (e.g., Lys418, Cys387). Compounds with halogen substituents show stronger hydrogen bonding and van der Waals contacts .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives with persistent binding .
What methodological approaches are used to assess antioxidant activity in benzothiazole-acetamide derivatives?
Q. Advanced Assay Design
- DPPH Radical Scavenging : Measure IC₅₀ values (e.g., 12–18 µM) in ethanol solutions at 517 nm .
- SOD Mimicry : Use nitroblue tetrazolium (NBT) assays to quantify superoxide dismutation activity .
- Comparative Analysis : Benchmark against ascorbic acid or Trolox to contextualize potency .
How do structural modifications impact pharmacokinetic properties like metabolic stability?
Q. Advanced PK Studies
- Trifluoromethyl Groups : Increase lipophilicity (logP ~3.5) and half-life in hepatic microsome assays (t½ > 120 min) .
- Sulfonamide Linkers : Improve aqueous solubility (e.g., >50 µg/mL at pH 7.4) while maintaining CNS permeability (PAMPA logPe > −5) .
What strategies mitigate cytotoxicity in anticancer derivatives while retaining efficacy?
Q. Advanced Toxicity Profiling
- Selectivity Screening : Compare IC₅₀ values in cancer (e.g., MCF-7) vs. normal (HEK-293) cell lines. Derivatives with 4-methoxyphenyl groups show 10-fold selectivity .
- Apoptosis Assays : Use Annexin V/PI staining to confirm caspase-3/7 activation, ensuring on-target mechanisms .
How can researchers validate target engagement in complex biological systems?
Q. Advanced Mechanistic Studies
- Cellular Thermal Shift Assay (CETSA) : Confirm thermal stabilization of DprE1 or Aurora kinases in lysates treated with the compound .
- Click Chemistry Probes : Incorporate alkyne tags for pull-down assays and target identification via LC-MS/MS .
What comparative studies exist between this compound and clinically used DprE1 inhibitors?
Q. Advanced Benchmarking
- BTZ043 Comparison : While BTZ043 has lower MIC (0.2 µM), this compound’s methylsulfonyl group reduces plasma protein binding (PPB < 85% vs. BTZ043’s 92%), improving free drug availability .
- Resistance Profiling : Test against M. tuberculosis strains with common DprE1 mutations (e.g., Cys387Gly) to assess cross-resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
